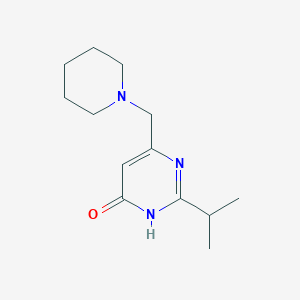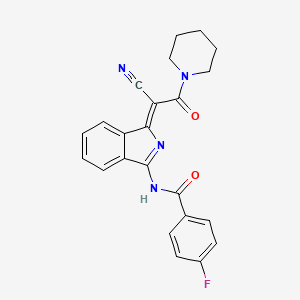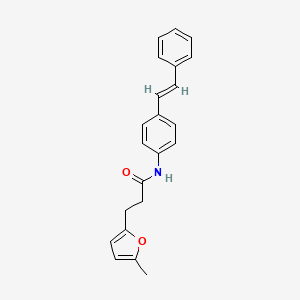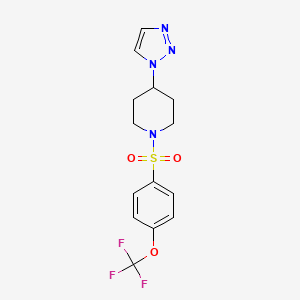
4-(间甲苯基)噻唑-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(M-Tolyl)thiazole-2-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a methyl group at the para position of the phenyl ring and a carboxylic acid group at the second position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
科学研究应用
4-(M-Tolyl)thiazole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
作用机制
Target of Action
The primary targets of 4-(M-Tolyl)thiazole-2-carboxylic acid Thiazole derivatives have been found to act on a variety of targets, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of 4-(M-Tolyl)thiazole-2-carboxylic acid Thiazole derivatives, in general, have been found to interact with their targets in various ways, leading to a range of effects . For instance, some thiazole derivatives have been found to heterodimerize with aryl hydrocarbon nuclear translocator, bind to the xenobiotic-responsive element (XRE), and enhance the transcription of genes encoding xenobiotic metabolizing enzymes .
Biochemical Pathways
The biochemical pathways affected by 4-(M-Tolyl)thiazole-2-carboxylic acid Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of 4-(M-Tolyl)thiazole-2-carboxylic acid It’s worth noting that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The molecular and cellular effects of 4-(M-Tolyl)thiazole-2-carboxylic acid Thiazole derivatives have been found to have a range of effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-(M-Tolyl)thiazole-2-carboxylic acid It’s worth noting that the properties of thiazole derivatives can be influenced by various factors, including their solubility in different solvents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(M-Tolyl)thiazole-2-carboxylic acid typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using bromine in acetic acid to yield the desired thiazole derivative . The reaction conditions include:
Temperature: Room temperature to reflux conditions.
Solvent: Acetic acid or ethanol.
Reagents: Bromine, thiosemicarbazide, 4-methylbenzaldehyde.
Industrial Production Methods
Industrial production of 4-(M-Tolyl)thiazole-2-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
4-(M-Tolyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiazole derivatives.
相似化合物的比较
Similar Compounds
- 4-Methylthiazole-5-carboxylic acid
- 2-Phenylthiazole-4-carboxylic acid
- 2-Aminothiazole-4-carboxylic acid
Uniqueness
4-(M-Tolyl)thiazole-2-carboxylic acid is unique due to the presence of the methyl group on the phenyl ring, which can influence its biological activity and chemical reactivity. This substitution can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
属性
IUPAC Name |
4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-3-2-4-8(5-7)9-6-15-10(12-9)11(13)14/h2-6H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIPLPQTKFBYKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390251.png)
![(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2390253.png)

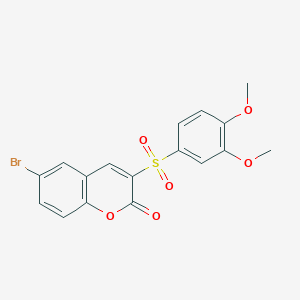
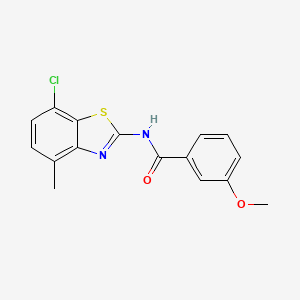
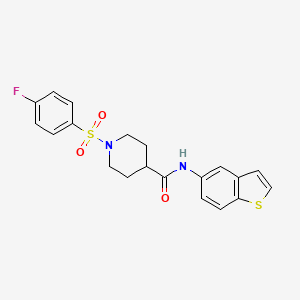
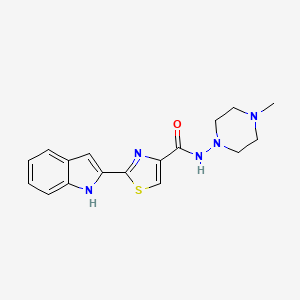
![N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide](/img/structure/B2390263.png)
![N-(2-fluorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2390264.png)
![3-[2-(dimethylamino)ethyl]-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione](/img/structure/B2390265.png)
